molecular formula C23H27N3O4S B2642644 N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 406691-60-9

N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2642644
CAS No.: 406691-60-9
M. Wt: 441.55
InChI Key: NRWYIZWGHTTWCM-UHFFFAOYSA-N
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Description

This product is the chemical compound N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide. It is provided with a minimum purity of 95% . The compound is a derivative of the dihydropyrimidine class, a scaffold recognized in scientific literature for its diverse biological potential. Studies on related dihydropyrimidine structures have noted remarkable activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties, making them valuable templates in medicinal chemistry and drug discovery research . The molecular formula is C23H27N3O4S and it has a molecular weight of 441.55 g/mol . The structure features a tetrahydropyrimidine core substituted with a 3,4,5-trimethoxyphenyl group and a 3,4-dimethylphenyl carboxamide moiety. This specific arrangement of methoxy and methyl substituents may influence the compound's physicochemical properties and its interaction with biological targets. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use. Researchers are encouraged to utilize this high-quality reference compound in their investigations, particularly in the fields of organic synthesis, pharmaceutical development, and biochemical screening.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-12-7-8-16(9-13(12)2)25-22(27)19-14(3)24-23(31)26-20(19)15-10-17(28-4)21(30-6)18(11-15)29-5/h7-11,20H,1-6H3,(H,25,27)(H2,24,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWYIZWGHTTWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C(=C3)OC)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3,4-dimethylbenzaldehyde and 3,4,5-trimethoxybenzaldehyde with appropriate amines and thiourea under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the tetrahydropyrimidine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the tetrahydropyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival . The compound may also modulate signaling pathways that regulate apoptosis and other cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Tetrahydropyrimidine Derivatives

Compound Name R4 Substituent Carboxamide Group Sulfur Group Notable Properties/Activities Reference
Target Compound 3,4,5-Trimethoxyphenyl N-(3,4-Dimethylphenyl) 2-Sulfanylidene High lipophilicity (inferred) -
6-Methyl-N-(4-methylphenyl)-4-phenyl-... Phenyl N-(4-Methylphenyl) 2-Thioxo Crystallographic stability
Ethyl 4-(3-Fluorophenyl)-6-methyl-2-thioxo-... 3-Fluorophenyl Ethyl ester 2-Thioxo MP: 202–206°C; DMSO-soluble
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene] 4-Fluorophenyl Acetyl 2-Sulfanylidene Crystal structure resolved
Compound 3c (Biginelli-type) Furan-2-yl Methyl ester 2-Thioxo Antioxidant (IC50: 0.6 mg/mL DPPH)
10bb (Pyrimidine-dione) Phenyl N-(4-Fluorophenyl) 2,4-Dioxo Antiviral (HIV-1 RNase H inhibition)

Key Observations:

Substituent Effects on Solubility and Stability: Fluorophenyl derivatives (e.g., ) exhibit moderate melting points (182–235°C) and DMSO solubility, while the target compound’s 3,4,5-trimethoxyphenyl group may reduce solubility in polar solvents due to increased lipophilicity .

Biological Activity Trends: Antioxidant Activity: Thioxo derivatives with heteroaromatic R4 groups (e.g., furan in ) show radical scavenging activity, suggesting that the target’s trimethoxyphenyl group could modulate similar effects via electron-donating methoxy substituents. Antiviral Potential: Pyrimidine-diones with dioxo groups () demonstrate HIV-1 RNase H inhibition, but the target’s sulfanylidene group may alter binding specificity.

Synthetic Flexibility :

  • Carboxamide functionalization is achievable via POCl3-mediated formylation (), a method applicable to the target compound.
  • Crystal structures of fluorophenyl analogues () highlight the role of substituents in molecular packing, which could guide the design of co-crystals for enhanced bioavailability.

Biological Activity

N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

PropertyValue
Molecular Formula C22H25N3O3S
Molecular Weight 411.52 g/mol
LogP 3.4188
Polar Surface Area 60.328 Ų
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 3

Biological Activity

This compound has been studied for various biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of tetrahydropyrimidine derivatives:

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various tetrahydropyrimidines, demonstrating their effectiveness as calcium channel blockers . This suggests that this compound could share similar mechanisms.
  • Another research article focused on the synthesis of Biginelli compounds (which include tetrahydropyrimidines) noted their diverse biological activities including anti-inflammatory and analgesic properties . The structural features of N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene derivatives may contribute to these effects.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with 3,4-dimethylphenylamine and 3,4,5-trimethoxybenzaldehyde.
  • Reaction Conditions : Multi-step organic reactions are employed under controlled conditions using solvents like ethanol or methanol. Catalysts such as acids or bases facilitate the formation of the core tetrahydropyrimidine structure.

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